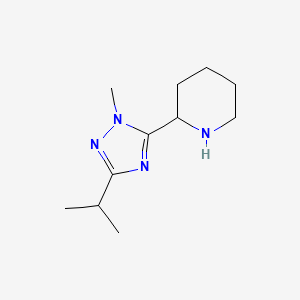
2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine is a heterocyclic compound that contains both a piperidine ring and a 1,2,4-triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine typically involves the formation of the 1,2,4-triazole ring followed by its attachment to the piperidine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis routes that are optimized for yield and purity. These methods often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product. The use of continuous flow reactors and other advanced technologies can further enhance the scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Agrochemistry: It is explored for use in the development of new pesticides and herbicides due to its biological activity.
Materials Science: The compound’s unique structure makes it a candidate for the synthesis of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)cyclohexane
- 2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)pyridine
- 3-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline
Uniqueness
2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine is unique due to the combination of the piperidine and triazole rings, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and a broad range of applications in various fields .
Propriétés
Formule moléculaire |
C11H20N4 |
|---|---|
Poids moléculaire |
208.30 g/mol |
Nom IUPAC |
2-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)piperidine |
InChI |
InChI=1S/C11H20N4/c1-8(2)10-13-11(15(3)14-10)9-6-4-5-7-12-9/h8-9,12H,4-7H2,1-3H3 |
Clé InChI |
PFQWSWFLQGHTJC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NN(C(=N1)C2CCCCN2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S,4R,5R)-4-[(2,4-Dichlorophenyl)methoxy]-5-{[(2,4-dichlorophenyl)methoxy]methyl}-2-methoxyoxolan-3-one](/img/structure/B13641993.png)
![1-[1-ethyl-3-(propan-2-yl)-1H-pyrazole-5-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13641997.png)
![5-[2-[7a-methyl-1-[7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B13642001.png)

![N-(4-(Phenanthren-3-yl)phenyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13642012.png)






